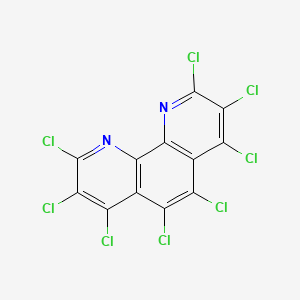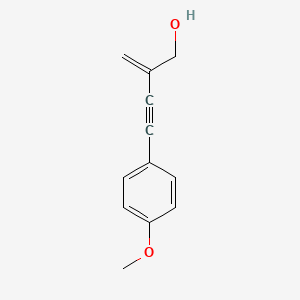![molecular formula C9H10O2 B14602752 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one CAS No. 60244-32-8](/img/structure/B14602752.png)
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one is a heterocyclic organic compound with a unique structure that combines a cyclopentane ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Wissenschaftliche Forschungsanwendungen
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Eigenschaften
CAS-Nummer |
60244-32-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
7-methyl-4,5-dihydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-2-3-7-4-5-11-9(10)8(6)7/h2H,3-5H2,1H3 |
InChI-Schlüssel |
BIOFUQLEOKVEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2=C1C(=O)OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)





![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)





![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

